Oleoyl chloride Oleoyl chloride Oleoyl chloride is a fatty acid derivative.

Brand Name: Vulcanchem
CAS No.: 112-77-6
VCID: VC20870908
InChI: InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)Cl
Molecular Formula: C18H33ClO
Molecular Weight: 300.9 g/mol

Oleoyl chloride

CAS No.: 112-77-6

Cat. No.: VC20870908

Molecular Formula: C18H33ClO

Molecular Weight: 300.9 g/mol

* For research use only. Not for human or veterinary use.

Oleoyl chloride - 112-77-6

Specification

CAS No. 112-77-6
Molecular Formula C18H33ClO
Molecular Weight 300.9 g/mol
IUPAC Name (Z)-octadec-9-enoyl chloride
Standard InChI InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
Standard InChI Key MLQBTMWHIOYKKC-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)Cl
SMILES CCCCCCCCC=CCCCCCCCC(=O)Cl
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)Cl

Introduction

Oleoyl chloride, also known as oleic acid chloride or 9-octadecenoyl chloride, is a chemical compound with the molecular formula C18H33ClO and a molecular weight of 300.91 g/mol . It is an unsaturated fatty acid derivative used in various chemical syntheses.

Chemical Synthesis

Oleoyl chloride serves as a versatile reagent in organic synthesis, particularly for preparing derivatives of unsaturated fatty acids. It is used in the synthesis of Vitamin E analogs and antiviral nucleoside phosphoramidate prodrugs for treating diseases like HIV and HBV . Additionally, it can be employed to modify natural polymers such as hemicelluloses from wheat straw through esterification reactions, enhancing their properties for potential applications in biocomposites or other materials science fields .

Biological Applications

While oleoyl chloride itself may not be directly involved in biological studies due to its reactive nature, its derivatives have shown potential biological activities. For instance, compounds derived from oleic acid have been studied for their effects on health-related conditions.

Preparation Methods

The preparation of oleoyl chloride typically involves reacting oleic acid with phosphorus trichloride (PCl3), which replaces the hydroxyl group (-OH) of the carboxylic acid with chlorine (-Cl) . This reaction requires careful handling due to the corrosive nature of both reactants.

CH3(CH2)7CH=CH(CH2)7COOH+PCl3\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH} + \text{PCl}_3 \rightarrow
CH3(CH2)7CH=CH(CH2)7COCl+\qquad\qquad\qquad\qquad\qquad \text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COCl} + \ldots

This process yields oleoyl chloride along with other byproducts that need separation.

Safety Considerations

Given its classification as a corrosive substance (hazard class VIII), handling oleoyl chloride requires appropriate protective measures such as gloves, goggles, and working within well-ventilated areas or fume hoods to avoid exposure through inhalation or skin contact.

Risk Statements:

  • Causes burns.

Safety Statements:

  • Wear protective clothing/eye protection.

  • In case of contact with eyes/skin/wash thoroughly after handling.

  • Avoid release into environment; collect spillage if possible.

For detailed safety information including first aid procedures and environmental precautions refer to Material Safety Data Sheets (MSDS) available from reputable suppliers like Sigma-Aldrich .

References:

Note: The references provided are diversified across different sources focusing on chemical properties, uses, preparation methods, safety considerations related specifically to "oleoyl chloride."

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